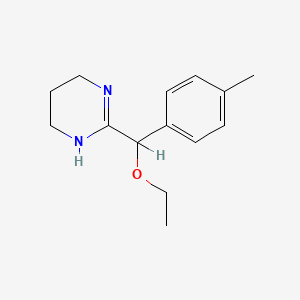
2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene is a unique organic compound characterized by its distinct molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene typically involves the reaction of benzyl chloride with methylamine and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The intermediate then reacts with sulfur to yield this compound.
Benzyl chloride: reacts with in the presence of a base to form an intermediate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Protein binding: It can bind to proteins, altering their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyl-2-methyl-1lambda~6~-diazathia-1,2-diene
- 2-Benzyl-2-methyl-3lambda~6~-diazathia-1,2-diene
Uniqueness
2-Benzyl-2-methyl-2lambda~6~-diazathia-1,2-diene is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
30223-22-4 |
|---|---|
Molekularformel |
C8H12N2S |
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
benzyl-diimino-methyl-λ6-sulfane |
InChI |
InChI=1S/C8H12N2S/c1-11(9,10)7-8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 |
InChI-Schlüssel |
IANUXUVJJUWFFE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=N)(=N)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)
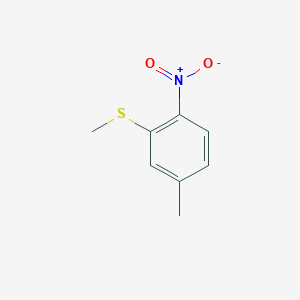
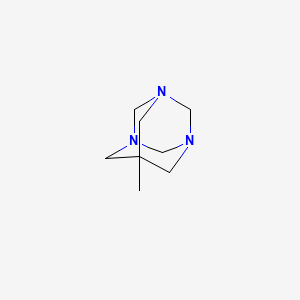
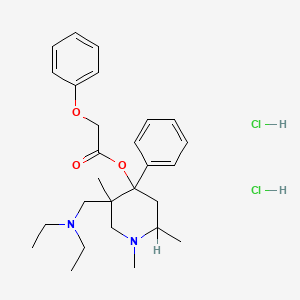

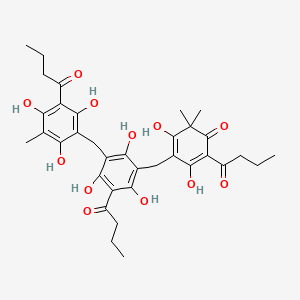

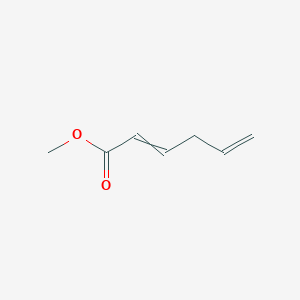
![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)




